molecular formula C15H23F2NO3 B13561796 Tert-butyl9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

Tert-butyl9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

Cat. No.: B13561796
M. Wt: 303.34 g/mol
InChI Key: WRAFBOHDYXPVFX-UHFFFAOYSA-N
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Description

Tert-butyl 9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate is a spirocyclic compound featuring a bicyclic framework with a nitrogen atom (aza) at position 1, a ketone (4-oxo) group, and two fluorine atoms at the 9,9-positions. This structure combines the rigidity of a spiro system with the electronic effects of fluorine substituents, making it valuable in medicinal chemistry for enhancing metabolic stability and modulating pharmacokinetic properties.

The tert-butyl carbamate (Boc) group serves as a protective moiety for the nitrogen, enabling selective functionalization during multi-step syntheses.

Properties

Molecular Formula

C15H23F2NO3

Molecular Weight

303.34 g/mol

IUPAC Name

tert-butyl 9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

InChI

InChI=1S/C15H23F2NO3/c1-13(2,3)21-12(20)18-9-4-11(19)10-14(18)5-7-15(16,17)8-6-14/h4-10H2,1-3H3

InChI Key

WRAFBOHDYXPVFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC12CCC(CC2)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of tert-butyl 9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate typically involves multi-step synthetic routes starting from suitable spirocyclic precursors. The key steps include:

  • Construction of the azaspiro core
  • Introduction of the ketone functionality at the 4-position
  • Installation of the tert-butyl carboxylate protecting group
  • Difluorination at the 9-position

These steps require careful control of reaction conditions to achieve regioselectivity and stereoselectivity.

Reported Synthetic Routes

Oxidation of Hydroxy Spirocyclic Precursors

A common approach involves the oxidation of tert-butyl 4-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate derivatives to the corresponding 4-oxo compounds using oxidizing agents such as pyridinium dichromate (PDC) in dichloromethane at ambient temperature. This step is well-documented to provide moderate to good yields (~66%) of the ketone intermediate, which is crucial for further functionalization.

Difluorination at the 9-Position

Data Tables Summarizing Preparation Steps

Intermediate Reagents Conditions Yield (%) Key Observations
tert-butyl 4-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate PDC, DCM 25 °C, 16 h 66 Efficient oxidation to ketone
tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate Selectfluor or DAST (proposed) Variable Not explicitly reported Difluorination step critical
tert-butyl 9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate tert-Butyl chloroformate, base Room temp High Stable protecting group

Research Discoveries and Perspectives

  • The spirocyclic scaffold offers conformational rigidity, which is valuable in drug design for improving binding specificity and metabolic stability.
  • Fluorination, especially difluorination at the 9-position, enhances lipophilicity and metabolic resistance, potentially improving pharmacokinetic profiles.
  • The synthetic challenge lies in selective difluorination without affecting other sensitive functional groups. Recent advances in fluorination chemistry provide promising tools, but detailed protocols for this specific compound are still emerging.
  • The use of tert-butyl ester as a protecting group is well-established, providing robustness throughout multi-step synthesis and facile deprotection when needed.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Tert-butyl 9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of tert-butyl 9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate with structurally related spirocyclic compounds, focusing on substituents, heteroatom arrangements, and functional properties.

Structural and Functional Differences

Compound Name CAS No. Molecular Formula Key Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications
Tert-butyl 9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate (Target) Not provided C15H23F2NO3 9,9-difluoro, 4-oxo, 1-aza ~303 (calculated) Enhanced metabolic stability; drug discovery scaffold
Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate 778647-35-1 C14H23NO3 4-oxo, 1-aza (non-fluorinated analog) 253.34 Intermediate for heterocyclic synthesis
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 C14H23NO3 9-oxo, 3-aza (positional isomer) 253.34 Solubility: 10 mM in DMSO; bioactivity screening
Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride 2241139-47-7 C12H21ClN2O3 4-oxo, 3,9-diaza, ethyl ester, HCl salt 276.76 Versatile scaffold; sold as lab reagent (~€807/50 mg)
Tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate 1824297-55-3 C15H26N2O3 1-methyl, 4-oxo, 1,9-diaza 282.38 Potential CNS drug candidate; high purity available
Tert-butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate Not provided C21H29NO2 9-phenyl, 1-aza 335.47 Reported yield: 32%; characterized by <sup>1</sup>H/13C NMR

Key Observations

Fluorine Substitution: The target compound’s 9,9-difluoro groups increase electronegativity and lipophilicity compared to non-fluorinated analogs like CAS 778647-35-1. Fluorine atoms may also reduce metabolic degradation, a critical advantage in drug design .

Functional Group Positioning : The 4-oxo group in the target compound contrasts with 9-oxo isomers (e.g., CAS 873924-08-4), which may alter ring conformation and biological target interactions .

Synthetic Accessibility: Non-fluorinated analogs (e.g., CAS 778647-35-1) are synthesized in higher yields (~30–95% purity) compared to fluorinated or multi-heteroatom derivatives, which often require specialized purification .

Pharmacological Relevance

  • Spirocyclic Scaffolds : These compounds are prized for their conformational restriction, which improves target selectivity. For example, diazaspiro derivatives (e.g., CAS 2241139-47-7) are used in kinase inhibitors and protease modulators .
  • Fluorine Impact : The target’s difluoro motif mimics strategies seen in FDA-approved drugs (e.g., JAK inhibitors), where fluorine enhances potency and half-life .

Q & A

Q. Critical Parameters :

  • Solvent choice (THF or dioxane) impacts reaction rates and yields.
  • Temperature control (±2°C) is critical during fluorination to avoid side reactions.

How is the molecular structure of this compound characterized?

Basic Research Question
Structural elucidation relies on:

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are used to resolve spirocyclic geometry and hydrogen-bonding patterns .
  • Spectroscopy :
    • ¹H/¹³C NMR : Distinct signals for tert-butyl (δ ~1.4 ppm) and spirocyclic protons (δ ~3.5–4.5 ppm) .
    • IR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .

Q. Example Data :

TechniqueKey ObservationsReference
X-ray DiffractionSpiro C–N bond length: 1.46 Å
¹³C NMRTert-butyl C: 28.2 ppm; Carbonyl C: 172 ppm

What are the key physicochemical properties of this compound?

Basic Research Question
Critical properties include:

  • Molecular Weight : 331.33 g/mol (C₁₅H₂₂F₂N₂O₃).
  • Solubility : Poor in water (<0.1 mg/mL); soluble in DMSO, DCM, and THF .
  • Stability : Degrades above 200°C; sensitive to moisture during storage .

Note : Melting points are often unreported for intermediates, but differential scanning calorimetry (DSC) can assess thermal behavior .

How can stereochemical control be achieved during synthesis?

Advanced Research Question
Stereoselectivity is governed by:

  • Catalyst Choice : Palladium on charcoal or chiral auxiliaries (e.g., Evans’ oxazolidinones) for asymmetric hydrogenation .
  • Reaction Conditions :
    • Low temperatures (0–5°C) favor cis-isomer formation .
    • High-pressure hydrogenation (50–100 PSI) enhances enantiomeric excess (e.g., 85% ee) .

Q. Data Contradiction :

  • Conflicting reports on optimal catalysts (Pd vs. Pt) suggest solvent-dependent stereochemical outcomes .

What computational methods model its interactions with biological targets?

Advanced Research Question

  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to enzymes like kinases or proteases .
  • QSAR Models : Substituent effects (e.g., fluorine electronegativity) correlate with inhibitory activity (IC₅₀ values) .

Q. Example :

TargetBinding Energy (kcal/mol)Key Residues
Kinase X-9.2Asp 184, Lys 68
Protease Y-8.7His 57, Ser 195

How can researchers resolve contradictions in reaction yield data?

Advanced Research Question
Contradictions often arise from:

  • Solvent Polarity : Polar solvents (DMF) increase fluorination yields but reduce spirocyclic stability .
  • Catalyst Loading : Excess Pd (10% w/w) may degrade sensitive intermediates, lowering yields .

Q. Methodological Approach :

  • Design a factorial experiment varying solvent, temperature, and catalyst.
  • Analyze via HPLC to quantify by-products and optimize conditions .

What structure-activity relationships (SAR) govern its biological activity?

Advanced Research Question
Key SAR findings include:

  • Fluorine Substitution : Difluoro groups enhance metabolic stability but reduce solubility .
  • Spirocyclic Rigidity : The 1-azaspiro[5.5] framework improves target selectivity by restricting conformational flexibility .

Q. Case Study :

ModificationBioactivity Change (IC₅₀)Reference
Removal of tert-butyl10-fold decrease
Replacement of oxo with aminoLoss of activity

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